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Compound of Interest

3-Methyl-1H-pyrazole-4-carboxylic
Compound Name: o
aci

cat. No.: B1212552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal
chemistry and materials science. This document presents predicted and characteristic
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for
3-Methyl-1H-pyrazole-4-carboxylic acid. It is important to note that while experimentally
obtained spectra are the gold standard, the following data is compiled from typical values for
the constituent functional groups and structural motifs, providing a reliable reference for
characterization.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~12.0-13.0 Broad Singlet 1H COOH
~7.5-8.0 Singlet 1H C5-H
~2.3-25 Singlet 3H CHs

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment
~165-175 COOH
~140 - 150 C3
~135- 145 C5
~110-120 Cc4
~10-15 CHs
Table 3: Characteristic IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic Acid)

2500-3300 Broad, Strong

[11[2][3]

C=0 stretch (Carboxylic Acid)
~1700-1725 Strong

[2][3]

C=C and C=N stretching
~1600-1450 Medium _

(Pyrazole ring)

) C-O stretch (Carboxylic Acid)

~1200-1300 Medium

[1]

C-N stretching (Pyrazole rin
~1290 Intense 9Py 9

[4]
~950-910 Medium O-H bend (Carboxylic Acid)[1]

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

Predicted Relative

m/z Ratio . Assignment
Intensity
126 Moderate [M]* (Molecular lon)
109 Moderate [M - OH]*
81 High [M - COOHJ*
68 Moderate Fragmentation of pyrazole ring
45 Moderate [COOH]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 3-Methyl-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for the structural elucidation of the compound.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 3-Methyl-1H-pyrazole-4-carboxylic acid in 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3).

o Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

o Transfer the solution to a standard 5 mm NMR tube.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the probe to the specific solvent and sample.

o Set the appropriate acquisition parameters for both *H and 3C NMR experiments,
including pulse sequence, acquisition time, relaxation delay, and number of scans. For 13C
NMR, a higher number of scans will likely be necessary due to the low natural abundance
of the 13C isotope.

» Data Acquisition:

o Acquire the *H NMR spectrum.

o Acquire the proton-decoupled 3C NMR spectrum.
» Data Processing:

o Apply Fourier transformation to the raw data.

o Phase and baseline correct the spectra.
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o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.qg.,
DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 3-Methyl-1H-pyrazole-4-carboxylic acid powder
directly onto the ATR crystal.

o Data Acquisition:

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over a typical range of 4000-400 cm~1.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Data Analysis:

o lIdentify the characteristic absorption bands and correlate them with specific functional

groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Methodology (Electron lonization - EIl):

Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples.

o The sample is heated to induce vaporization into the ion source.

lonization:

o The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting the relative
abundance of ions against their m/z ratio.

Data Analysis:
o Identify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to deduce the structure of the molecule. Common
fragmentations for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)
groups.[5][6][7][8] Pyrazole rings can undergo ring cleavage.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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